2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile
Description
2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile is a malononitrile derivative featuring a substituted aniline moiety (4-fluoro-3-methylanilino) and a methylsulfanyl group. Malononitrile derivatives are characterized by their electron-deficient dinitrile core, which enables diverse reactivity in organic synthesis, including cyclization, conjugation, and participation in push-pull systems. The fluorine atom introduces electron-withdrawing effects, while the methyl group on the aniline ring and the methylsulfanyl group contribute steric bulk and moderate electron-donating properties. Such structural features make this compound relevant in pharmaceuticals, materials science, and agrochemicals .
Structural characterization of such derivatives typically employs techniques like FT-IR, UV-vis, NMR, and X-ray crystallography, often supported by computational methods (e.g., density functional theory). Programs like SHELXL and SHELXS are widely used for crystallographic refinement .
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluoro-3-methylanilino)-methylsulfanylmethylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3S/c1-8-5-10(3-4-11(8)13)16-12(17-2)9(6-14)7-15/h3-5,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWJXSMQFJBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=C(C#N)C#N)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Malononitrile Derivatives
Substituent Effects on Electronic Properties
Malononitrile derivatives exhibit tunable electronic properties based on substituents. Below is a comparative analysis:
Table 1: Substituent Effects and Key Properties
Key Observations :
- Electron-Withdrawing Groups (EWG) : The fluorine atom in the target compound enhances electrophilicity, similar to benzoyl groups in other derivatives .
- Electron-Donating Groups (EDG): The methylsulfanyl group in the target compound provides moderate electron donation, contrasting with stronger EDG effects from morpholino or diphenylamino groups .
- Conjugation: Phenothiazine and thiophene derivatives exhibit extended π-conjugation, enabling applications in optoelectronics, whereas the target compound’s anilino group offers tailored electronic transitions for pharmaceutical activity .
Reactivity and Functionalization
- Cyclization Reactions : Thiophene- and benzoyl-substituted derivatives undergo cyclization to form heterocycles (e.g., pyridines, thiophenes) . The target compound’s methylsulfanyl group may direct regioselective cyclization.
- Push-Pull Systems: Derivatives with strong EDG-EWG pairs (e.g., morpholino-benzoyl) exhibit pronounced charge-transfer transitions, whereas the target compound’s moderate EDG/EWG balance may optimize stability for biological activity .
Q & A
Basic Research Question
- 1H/13C NMR : Assigns protons and carbons in the anilino and methylsulfanyl groups. For example, methylsulfanyl protons typically resonate at δ 2.59 ppm (singlet), while aromatic protons in 4-fluoro-3-methylaniline appear at δ 6.50–7.71 ppm .
- UV-Vis : Identifies π→π* transitions in the conjugated system; λmax values >600 nm suggest strong intramolecular charge transfer .
- FT-IR : Confirms nitrile (C≡N) stretches at ~2200 cm⁻¹ and C=S vibrations at ~650 cm⁻¹ .
Contradictions (e.g., unexpected splitting in NMR) are resolved via 2D NMR (COSY, HSQC) or computational simulations (DFT) to verify tautomerism or steric effects.
How does the push-pull electronic configuration influence the physicochemical properties of this compound, and what experimental methods validate these effects?
Advanced Research Question
The "push-pull" design involves electron-donating (methylsulfanyl) and electron-withdrawing (malononitrile) groups, enhancing polarizability and nonlinear optical (NLO) properties. X-ray crystallography reveals bond-length alternation (e.g., C8–C9: 1.366 Å; C13–C12: 1.352 Å), confirming conjugation . UV-Vis spectra show bathochromic shifts (>50 nm) in polar solvents, validating solvatochromism. Cyclic voltammetry quantifies HOMO-LUMO gaps (<2.5 eV), critical for optoelectronic applications .
What crystallographic challenges are associated with this compound, and how can SHELX software aid in resolving structural ambiguities?
Advanced Research Question
Crystallization may face challenges like twinning or disorder in the methylsulfanyl or fluoro-methyl groups. SHELXL refines these issues via twin-law matrices and anisotropic displacement parameters. For example, SHELXL’s restraints stabilize torsional angles (e.g., C9–C8–C12–C13: -167.0°) in the butadiene backbone . High-resolution data (θmax >25°, Rint <0.03) improve model accuracy .
How can computational chemistry be integrated with experimental data to predict and explain the reactivity patterns of this malononitrile derivative?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict regioselectivity in electrophilic substitutions. For instance, Fukui indices identify the methylsulfanyl group as a nucleophilic hotspot. Molecular dynamics simulations model solvent effects on reaction pathways, aligning with experimental yields in polar aprotic solvents .
What role does this compound play in the development of organic photovoltaic materials, and what device performance metrics have been reported?
Advanced Research Question
As an electron acceptor, it forms donor-acceptor heterojunctions with C70, achieving power conversion efficiencies (PCE) up to 7.9% in bulk heterojunction (BHJ) solar cells . Key metrics include open-circuit voltage (Voc >0.8 V) and fill factor (>70%), optimized via vapor deposition to minimize phase separation .
How can selective functionalization of this compound be achieved for bioconjugation applications, and what analytical methods confirm successful modification?
Advanced Research Question
The methylsulfanyl group undergoes thiol-ene "click" reactions for bioconjugation. For example, reaction with N-terminal cysteine forms stable 2-aryl-4,5-dihydrothiazole (ADT) linkages . HRMS (mass error <5 ppm) and MALDI-TOF confirm covalent binding, while circular dichroism (CD) monitors conformational changes in protein partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
